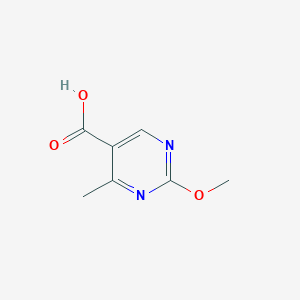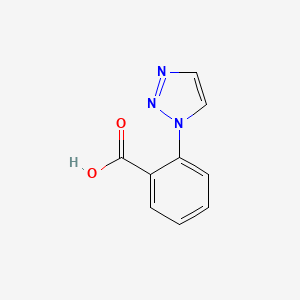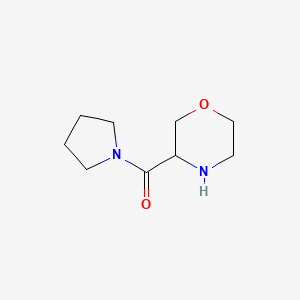
2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride
説明
2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of its chemistry. For instance, the use of sulfonyl chloride groups in directing substitution reactions is mentioned, which is relevant to understanding the behavior of the sulfonyl chloride group in the title compound .
Synthesis Analysis
The synthesis of compounds related to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride can involve various steps including sulfonation, nitration, and halogenation. For example, the synthesis of 1,3-dimethoxy-2-nitrobenzene from resorcinol involves sulfonation and nitration steps . Similarly, the synthesis of 1-chloro-2,6-difluorobenzene utilizes sulfonyl chloride to direct fluorine substitution . These methods suggest that the synthesis of the title compound could also involve multiple steps, potentially starting from a simpler benzene derivative and introducing the nitro, chloro, and sulfonyl groups in a controlled sequence.
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride would feature a benzene ring with two chlorine atoms and one nitro group as substituents, as well as a sulfonyl chloride group. The presence of electron-withdrawing groups such as nitro and sulfonyl groups would affect the electron density of the benzene ring and could influence the reactivity of the compound in electrophilic aromatic substitution reactions .
Chemical Reactions Analysis
The papers discuss various chemical reactions involving nitrobenzene derivatives and sulfonyl chlorides. For instance, vicarious nucleophilic substitution reactions can occur ortho to the nitro group in nitroarenes when using chloromethylphenyl sulfone . Additionally, sulfinylperoxy intermediates generated from nitrobenzenesulfinyl chloride can oxidize sulfides to sulfoxides . These reactions indicate that the title compound could participate in similar substitution and oxidation reactions due to the presence of the nitro and sulfonyl chloride groups.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride are not directly reported in the provided papers, we can infer that the compound would likely be sensitive to hydrolysis due to the sulfonyl chloride group, similar to other sulfonyl chlorides . The presence of nitro and chloro substituents would also suggest that the compound is likely to be a solid at room temperature and could have a relatively high melting point due to increased intermolecular forces.
科学的研究の応用
Synthesis and Characterization
- 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride plays a role in the synthesis of various organic compounds. For instance, it is used in the synthesis of high-purity 1-chloro-2,6-difluorobenzene, a valuable intermediate in agricultural and pharmaceutical applications (Moore, 2003).
- It is also involved in the creation of 1,6-dichloro-dibenzyl para-dioxin, used in pesticide content monitoring (Sun Jia-long, 2011).
- Furthermore, this chemical is significant in the structural study of various molecules, as evidenced by gas-phase electron diffraction and quantum chemical studies (Petrov et al., 2009).
Green Synthesis and Environmental Considerations
- The green synthesis method of 3-nitrobenzenesulfonyl chloride, closely related to 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride, demonstrates the chemical's role in environmentally friendly production processes, reducing waste and improving yield (Chen Zhong-xiu, 2009).
Applications in Organic Chemistry
- In organic chemistry, it serves as a reagent in the synthesis of various sulfonamide derivatives, which are important for studies in antimicrobial activity and docking studies against DNA Gyrase-A (Kumar et al., 2020).
- Additionally, it is utilized in the preparation of chlorohydroxybenzenesulfonyl derivatives, which have potential applications as herbicides (Cremlyn & Cronje, 1979).
Advanced Material Development
- This compound is also integral in the development of advanced materials, such as in the preparation of polyesters derived from 4,4'-sulfonyl dibenzoyl chloride, showcasing its importance in polymer science (Liaw & Chen, 1996).
Safety And Hazards
特性
IUPAC Name |
2,6-dichloro-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(10(11)12)5(8)6(3)15(9,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRQWMSLMFLCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634248 | |
| Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | |
CAS RN |
276702-53-5 | |
| Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














